molecular formula C15H16N4 B7578701 2-(3-Methylpiperazin-1-yl)quinoline-3-carbonitrile

2-(3-Methylpiperazin-1-yl)quinoline-3-carbonitrile

Cat. No. B7578701
M. Wt: 252.31 g/mol
InChI Key: JOEHSCDMHADNKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylpiperazin-1-yl)quinoline-3-carbonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperazin-1-yl)quinoline-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. For example, this compound has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. It has also been shown to inhibit the activity of phosphodiesterase 4, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. This compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-Methylpiperazin-1-yl)quinoline-3-carbonitrile in lab experiments is its potent activity against a variety of enzymes and receptors. This makes it a useful tool for studying the biological functions of these targets. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(3-Methylpiperazin-1-yl)quinoline-3-carbonitrile. One area of interest is its potential use in the treatment of cancer, where it may be useful as a chemotherapeutic agent. Another area of interest is its potential use in the treatment of neurodegenerative diseases, where it may be useful in protecting neurons from damage. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its activity and selectivity against specific targets.

Synthesis Methods

The synthesis of 2-(3-Methylpiperazin-1-yl)quinoline-3-carbonitrile can be achieved through various methods, including the reaction of 3-cyano-2-chloroquinoline with 3-methylpiperazine in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-cyano-2-chloroquinoline with 3-methylpiperazine hydrochloride in the presence of a base and a solvent such as dimethylformamide.

Scientific Research Applications

2-(3-Methylpiperazin-1-yl)quinoline-3-carbonitrile has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against a variety of enzymes and receptors, including protein kinases, phosphodiesterases, and adenosine receptors. This compound has also been shown to have anticancer, antiviral, and anti-inflammatory properties.

properties

IUPAC Name

2-(3-methylpiperazin-1-yl)quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4/c1-11-10-19(7-6-17-11)15-13(9-16)8-12-4-2-3-5-14(12)18-15/h2-5,8,11,17H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEHSCDMHADNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=NC3=CC=CC=C3C=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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